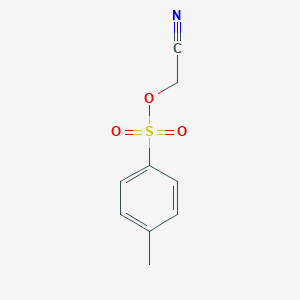

p-Toluensulfonato de cianometilo

Descripción general

Descripción

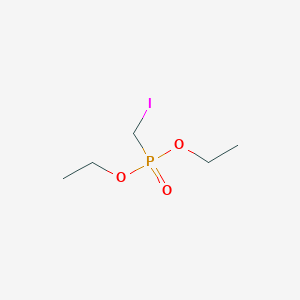

Synthesis Analysis

The synthesis of Cyanomethyl p-toluenesulfonate and related compounds involves multiple steps, including condensation, cyclization, oxidative coupling, hydrolysis, and sulfonation. A notable synthesis pathway involves the use of nitromethane as a precursor. The overall yield from such processes has been reported to be around 46.5%. These methods demonstrate the complexity and efficiency of synthesizing Cyanomethyl p-toluenesulfonate derivatives (Juan, Wang, & Liu, 2013).

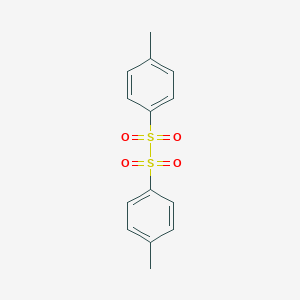

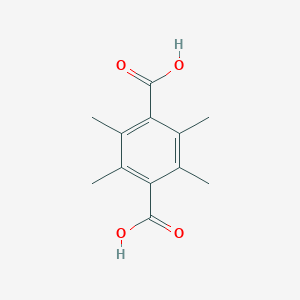

Molecular Structure Analysis

The molecular structure of Cyanomethyl p-toluenesulfonate derivatives has been characterized using techniques such as 1H NMR, IR, MS, and X-ray single-crystal diffraction analysis. These compounds have been found to belong to the triclinic system with a P-1 space group. Detailed crystallographic data provide insight into the geometric configuration and stability of these compounds (Juan, Wang, & Liu, 2013).

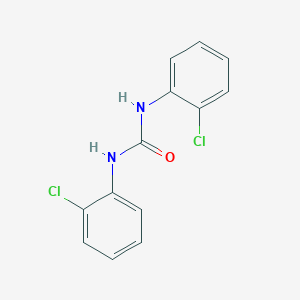

Chemical Reactions and Properties

Cyanomethyl p-toluenesulfonate and its derivatives participate in various chemical reactions, demonstrating their versatility as reagents. For example, they have been used in the cyanation of indoles and pyrroles, affording products with excellent regioselectivity and good yields. These reactions highlight the compound's potential in synthesizing valuable organic molecules with cyanide functionalities (Yang, Zhang, & Wang, 2011).

Physical Properties Analysis

The physical properties of Cyanomethyl p-toluenesulfonate derivatives, such as melting point and decomposition temperature, have been studied using techniques like DSC. The melting point and decomposition temperatures for certain derivatives have been recorded at 400.25 K and 510.70 K, respectively. These properties are crucial for understanding the stability and handling of these compounds (Juan, Wang, & Liu, 2013).

Chemical Properties Analysis

The chemical properties of Cyanomethyl p-toluenesulfonate derivatives, such as reactivity and stability under various conditions, have been extensively studied. Their ability to undergo reactions like cycloketonization and cyanation with high regio- and chemoselectivity underscores their significance in organic synthesis. The development of methodologies utilizing these compounds in the synthesis of polysubstituted derivatives further showcases their chemical versatility (Qiu et al., 2023; Gong et al., 2013).

Aplicaciones Científicas De Investigación

Uso en la industria farmacéutica

El p-toluensulfonato de cianometilo se utiliza en la industria farmacéutica. Participa en el proceso de fabricación como un contraión para la formación de sales . Reacciona con metanol, etanol o propanol utilizados en la vía de reacción para formar p-toluensulfonatos . Estos compuestos son cancerígenos y deben controlarse y cuantificarse con precisión tanto durante el proceso como en el control final de la sustancia farmacéutica .

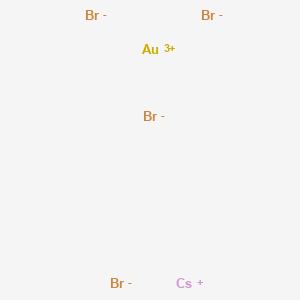

Uso en investigación óptica

El this compound se utiliza en la investigación óptica. Por ejemplo, se utiliza en el crecimiento de cristales de Hexaaqua-Cobalto (II) bis (p-Toluensulfonato) (PTCO), que son monocristales ópticos no lineales semiorgánicos . Estos cristales se cultivan mediante la técnica de evaporación lenta a temperatura ambiente .

Safety and Hazards

Cyanomethyl p-toluenesulfonate is considered hazardous . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It may cause respiratory irritation, and it is suspected of causing genetic defects and cancer . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing eye/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

cyanomethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXOLUYGXYEFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065785 | |

| Record name | Acetonitrile, [[(4-methylphenyl)sulfonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14562-04-0 | |

| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14562-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-(((4-methylphenyl)sulfonyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014562040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, [[(4-methylphenyl)sulfonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tosyloxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.